N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide

Description

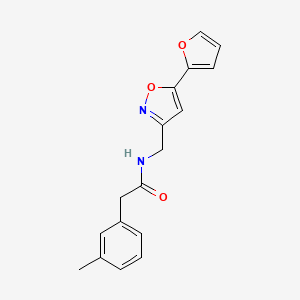

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative featuring a furan-isoxazole hybrid scaffold linked to an m-tolyl (3-methylphenyl) group. This compound combines two heterocyclic systems—furan (oxygen-containing) and isoxazole (nitrogen-oxygen-containing)—which are pharmacologically significant due to their ability to modulate biological targets through hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-4-2-5-13(8-12)9-17(20)18-11-14-10-16(22-19-14)15-6-3-7-21-15/h2-8,10H,9,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRCXWNAXVOUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a furan ring, an isoxazole moiety, and a tolyl acetamide structure. The synthesis typically involves several steps:

- Formation of the Isoxazole Ring : This is achieved through cycloaddition reactions involving nitrile oxides and alkynes.

- Introduction of the Furan Ring : Various electrophilic substitutions can introduce the furan moiety.

- Formation of the Acetamide Core : This is done by reacting substituted benzoyl chlorides with amines.

- Final Coupling : The isoxazole-furan component is coupled with the acetamide core using coupling reagents like EDCI or DCC.

The overall structure can be summarized as follows:

| Component | Structure |

|---|---|

| Furan Ring | Furan |

| Isoxazole Moiety | Isoxazole |

| Tolyl Acetamide | Tolyl Acetamide |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing furan and isoxazole rings possess antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

In a comparative study, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit comparable efficacy.

Anticancer Activity

The anticancer potential of compounds in this class has been investigated extensively. For example, derivatives have shown promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) . The mechanisms often involve the activation of caspase pathways, which are critical for programmed cell death.

Case Studies

- Antimicrobial Activity Study : A study evaluated various derivatives against E. coli and Bacillus mycoides, revealing MIC values of 0.0195 mg/mL for some compounds, indicating strong antibacterial properties .

- Anticancer Evaluation : Research on thiazole-benzamide derivatives highlighted their ability to direct tumor cells toward apoptosis, showcasing the potential for similar actions in compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Insights

- Lipophilicity and Bioavailability : The m-tolyl group in the target compound likely increases lipophilicity (predicted XlogP ~3 ) compared to analogs with polar substituents (e.g., hydroxylisoxazole in or sulfanyl-triazole in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Anti-Inflammatory Potential: Compounds with triazole-sulfanyl linkages (e.g., ) exhibit anti-exudative activity via cyclooxygenase inhibition. The target compound’s isoxazole-furan core may act similarly but requires empirical validation.

- Enzyme Inhibition: Analogues like (E)-N-(3-hydroxyisoxazol-5-yl)-2-(...)acetamide show sub-µM IC₅₀ values, suggesting that hydroxyl or amino groups on heterocycles enhance target binding. The absence of such groups in the target compound may limit potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.